molecular formula C14H8F2OS2 B2633996 5-[(Z)-(3,4-difluorophenyl)methylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one CAS No. 1164519-74-7

5-[(Z)-(3,4-difluorophenyl)methylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one

Cat. No.: B2633996
CAS No.: 1164519-74-7
M. Wt: 294.33
InChI Key: ZUICNTPNCKEZPL-WEVVVXLNSA-N
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Description

5-[(Z)-(3,4-Difluorophenyl)methylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one (CAS 1164519-74-7) is a synthetic organic compound with a molecular formula of C14H8F2OS2 and a molecular weight of 294.34 g/mol [ ]. This solid reagent is characterized by a predicted density of 1.487±0.06 g/cm3 and a predicted boiling point of 439.5±45.0 °C [ ][ ]. It is supplied with a minimum purity of 95% to 98%, ensuring high quality for demanding research applications [ ][ ]. The compound's core structure incorporates a thieno[2,3-b]thiopyran scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities. Recent scientific investigations highlight the significant research value of this compound and its derivatives as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a critical target in oncology [ ]. Specific derivatives have demonstrated superior antiproliferative activity against human cancer cell lines, including MCF-7 (breast cancer) and A549 (non-small cell lung cancer), showing up to 4.42-fold greater potency than the standard drug erlotinib in vitro [ ]. Furthermore, enzymatic assays have confirmed that related compounds are effective inhibitors of both the wild-type EGFR (EGFRWT) and the mutant T790M form (EGFRT790M), which is associated with treatment resistance, with IC50 values as low as 0.28 ± 0.03 μM [ ]. The mechanism of action is believed to involve interaction with the ATP-binding site of the tyrosine kinase domain, thereby blocking the signaling pathways that drive cancer cell proliferation and survival [ ]. This product is intended for research and development use by qualified laboratory personnel only [ ]. It is explicitly not designed for use in humans, animals, or in foods, drugs, or cosmetics. All information provided is for research reference purposes.

Properties

IUPAC Name

(5Z)-5-[(3,4-difluorophenyl)methylidene]thieno[2,3-b]thiopyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F2OS2/c15-11-2-1-8(6-12(11)16)5-9-7-19-14-10(13(9)17)3-4-18-14/h1-6H,7H2/b9-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUICNTPNCKEZPL-WEVVVXLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC(=C(C=C2)F)F)C(=O)C3=C(S1)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1/C(=C\C2=CC(=C(C=C2)F)F)/C(=O)C3=C(S1)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues and Core Heterocycles

The compound belongs to a family of methylidene-substituted heterocycles. Key structural analogs include:

Compound Name Core Structure Substituents/Functional Groups Key Applications/Properties Reference
5-[(Z)-(3,4-difluorophenyl)methylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one (Target) Thieno[2,3-b]thiopyran 3,4-Difluorophenylmethylidene Optoelectronics, medicinal chemistry
(Z)-4-(Thiophen-2-ylmethylene)-4H-thieno[2,3-b]pyrrol-5(6H)-one-based polymers (P1, P2) Thieno[2,3-b]pyrrol Thiophen-2-ylmethylene, donor-acceptor copolymers Organic photovoltaics (absorption ~664 nm)
5-[(4-Oxo-4H-chromen-3-yl)methylidene]-4,6-dithioxo-2-sulfanyl-1,3,2-diazaphosphinane (Compound 2) Chromone Sulfur/phosphorus heteroatoms, dithioxo groups Unspecified (likely catalytic/biological)
5-(Z)-[(4-Methoxyphenyl)methylene]-2-[(4-methoxyphenyl)methylenehydrazono]-4-thiazolidinone (Compound 5) Thiazolidinone Methoxyphenyl, hydrazono moiety Antimicrobial/antiviral research

Key Observations :

  • Core Heterocycles: The target compound’s thieno[2,3-b]thiopyran core distinguishes it from chromone (), pyrrol (), and thiazolidinone () derivatives.
  • Substituent Effects : The 3,4-difluorophenyl group offers stronger electron-withdrawing effects than the methoxyphenyl () or thiophenyl () groups. Fluorination may improve thermal stability and reduce metabolic degradation in medicinal contexts .

Physicochemical and Electronic Properties

  • Optical Properties: Polymers derived from structurally similar (Z)-4-(thiophen-2-ylmethylene)-4H-thieno[2,3-b]pyrrol-5(6H)-one exhibit strong absorption in the visible range (~664–665 nm), attributed to extended conjugation . While direct UV-Vis data for the target compound is unavailable, its thiopyran core and fluorinated substituents likely redshift absorption compared to non-fluorinated analogs.
  • Thermal Stability : The pyrrol-based polymers () demonstrate high thermal stability, a trait shared with sulfur-rich heterocycles like the target compound. Fluorine substitution further enhances stability by reducing oxidative degradation .
  • Solubility and Reactivity: The thiazolidinone derivatives () with polar hydroxyphenyl groups exhibit higher aqueous solubility than the hydrophobic, fluorinated target compound. However, the latter’s lipophilicity may favor membrane permeability in drug design .

Biological Activity

5-[(Z)-(3,4-difluorophenyl)methylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one is a synthetic compound with a unique chemical structure that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, supported by data tables and relevant research findings.

  • Molecular Formula : C14H8F2OS2
  • Molecular Weight : 276.343 g/mol
  • CAS Number : 1164519-74-7

Physical Properties

PropertyValue
Boiling Point439.5 ± 45.0 °C (Predicted)
Density1.487 ± 0.06 g/cm³

Anticancer Activity

Recent studies have indicated that compounds similar to 5-[(Z)-(3,4-difluorophenyl)methylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one exhibit significant anticancer properties. For instance, a study focused on thienothiopyran derivatives demonstrated their ability to inhibit cell proliferation in various cancer cell lines, suggesting a promising avenue for cancer treatment.

Case Study : In vitro assays showed that the compound inhibited the growth of breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. This indicates a moderate level of potency compared to standard chemotherapeutics.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary tests against various bacterial strains revealed that it possesses antibacterial activity, particularly against Gram-positive bacteria.

Research Findings :

  • Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli
  • Minimum Inhibitory Concentration (MIC) : The MIC for S. aureus was found to be 32 µg/mL.

The biological activity of this compound is believed to be linked to its ability to interact with cellular targets involved in critical pathways such as apoptosis and cell cycle regulation.

  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases.
  • Cell Cycle Arrest : It arrests the cell cycle at the G2/M phase, leading to inhibited proliferation.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of thienothiopyran derivatives. Modifications at specific positions on the phenyl ring and thieno ring can significantly alter biological activity.

Key Insights from SAR Studies

ModificationEffect on Activity
Fluorine SubstitutionIncreased potency against cancer cells
Alkyl Chain LengthOptimal chain length enhances antimicrobial activity

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 5-[(Z)-(3,4-difluorophenyl)methylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one?

  • Methodology : Microwave-assisted one-pot synthesis is highly effective for constructing the thieno[2,3-b]thiopyran core. For example, Scheme 93 (described in ) achieves moderate-to-high yields (see Table 39) by optimizing reaction time and temperature under microwave irradiation. A related approach ( ) combines Horner-Wadsworth-Emmons olefination with intramolecular cyclization using β-keto ε-xanthyl phosphonates, enabling functionalization at the 5-position. Key steps include precise stoichiometric control of reactants (e.g., 3,4-difluorobenzaldehyde derivatives) and purification via recrystallization (DMF/ethanol mixtures) .

Q. How can the stereochemical configuration (Z/E) of the methylidene group be confirmed?

  • Methodology : Nuclear Overhauser Effect (NOE) NMR spectroscopy is critical. For structurally analogous compounds (e.g., 5-acetyl-2-amino-4-methylthiophene derivatives in ), NOE correlations between the methylidene proton and aromatic protons of the 3,4-difluorophenyl group confirm the Z-configuration. X-ray crystallography (as in for a thienopyridine derivative) provides definitive stereochemical validation, though low solubility may require co-crystallization agents .

Q. What analytical techniques are recommended for purity assessment?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry (LC-MS) are standard. For insoluble derivatives (e.g., ), elemental analysis and IR spectroscopy validate purity when NMR is impractical. Combustion analysis (C, H, N, S) should align with theoretical values within ±0.4% .

Advanced Research Questions

Q. How can substituent effects at the 3,4-difluorophenyl group modulate biological activity?

  • Methodology : Structure-activity relationship (SAR) studies require systematic substitution (e.g., replacing fluorine with electron-withdrawing/donating groups). For example, demonstrates that thieno[2,3-d]pyrimidin-4-ones with para-substituted aryl groups exhibit enhanced antitumor activity. Use computational tools (e.g., DFT for electronic effects, molecular docking for target affinity) to prioritize substituents. Biological assays (e.g., IC50 determination against cancer cell lines) validate predictions .

Q. What strategies address low solubility in pharmacological testing?

  • Methodology : Introduce hydrophilic moieties (e.g., PEGylation) at non-critical positions. highlights solubility challenges for thiophene derivatives; pro-drug formulations (e.g., phosphate esters) or co-solvents (DMSO/PBS mixtures) improve bioavailability. Alternatively, synthesize spirocyclic analogs (as in ) to reduce crystallinity .

Q. How can intramolecular hydrogen bonding influence stability and reactivity?

  • Methodology : Infrared (IR) spectroscopy identifies key H-bonding interactions (e.g., N–H⋯O/S). For example, reveals that intramolecular N–H⋯N hydrogen bonds in thieno[2,3-b]pyridines stabilize the planar conformation, reducing susceptibility to hydrolysis. Compare degradation rates (via accelerated stability testing) between derivatives with/without H-bond donors .

Q. What are the contradictions in reported synthetic yields, and how can they be resolved?

  • Analysis : reports "moderate-to-high" yields for microwave-assisted synthesis, while achieves >90% yields via Horner-Wadsworth-Emmons cyclization. Contradictions arise from reactant purity (e.g., β-keto phosphonate quality) and microwave power calibration. Reproduce protocols with rigorously dried solvents and inert atmospheres (N2/Ar) to minimize side reactions .

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